(E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is stable or reactive, and what products are formed when it reacts .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as density, melting point, boiling point, etc.) and chemical properties (such as reactivity, acidity or basicity, etc.) .Scientific Research Applications
1. Structural Diversity in Synthesis
Compounds structurally related to (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been used as starting materials in various alkylation and ring closure reactions, generating diverse libraries of compounds with potential biological activities. This includes reactions with dithiocarbamic acid salts and aryl mercaptans, leading to dithiocarbamates and thioethers. These compounds also undergo reactions with amines and NH-azoles, yielding various heterocyclic derivatives (Roman, 2013).
2. Antioxidant and Anti-inflammatory Properties
Derivatives of (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown potent anti-inflammatory and antioxidant activities in vitro and in vivo. These properties were demonstrated in studies using synthesized chalcones and pyrimidine derivatives (Shehab et al., 2018).
3. Utility in Synthesis of Heterocyclic Compounds
These compounds have been instrumental in the synthesis of various heterocyclic compounds. They serve as versatile building blocks for synthesizing compounds like pyranones, benzo[b]furans, and naphtho[1,2-b]furans, demonstrating their utility in creating a wide range of potentially bioactive molecules (Farag et al., 2011).
4. Antimicrobial Activities
Compounds structurally related to (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have displayed moderate effects against certain bacterial and fungal species. This underscores their potential as leads in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).
5. Nonlinear Optical Materials
Certain derivatives have been synthesized for applications in nonlinear optics. Their potential as broadband nonlinear refractive materials has been evaluated, showing promising characteristics for optical applications (Wu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20(2)15-10-18-11-16(19-15)23-13-7-8-21(12-13)17(22)6-5-14-4-3-9-24-14/h3-6,9-11,13H,7-8,12H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOPKRGWORAJIG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
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